molecular formula C13H15NO2 B10758555 (2S)-2-(1H-indol-3-yl)pentanoic acid

(2S)-2-(1H-indol-3-yl)pentanoic acid

Cat. No.: B10758555
M. Wt: 217.26 g/mol
InChI Key: QRCBLBWFQJDFJQ-JTQLQIEISA-N
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Description

(2S)-2-(1H-Indol-3-yl)pentanoic acid is a chiral indole derivative characterized by a pentanoic acid backbone with an indol-3-yl substituent at the second carbon in the (S)-configuration.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(2S)-2-(1H-indol-3-yl)pentanoic acid

InChI

InChI=1S/C13H15NO2/c1-2-5-10(13(15)16)11-8-14-12-7-4-3-6-9(11)12/h3-4,6-8,10,14H,2,5H2,1H3,(H,15,16)/t10-/m0/s1

InChI Key

QRCBLBWFQJDFJQ-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CCCC(C1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Chain Length Variations

  • (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan) Structure: Propanoic acid chain (3 carbons) with an amino group at C2 and indol-3-yl at C3. Significance: A proteinogenic amino acid essential for biosynthesis. The shorter chain and amino group enhance water solubility compared to pentanoic acid derivatives. Key Difference: The target compound’s longer pentanoic chain may increase lipophilicity, affecting membrane permeability and protein binding .
  • 2-(6-Methyl-1H-indol-3-yl)acetic acid Structure: Acetic acid chain (2 carbons) with a methyl-substituted indole. Key Difference: The pentanoic acid chain in the target compound could introduce conformational flexibility or hydrophobic interactions absent in shorter analogs .

Functional Group Modifications

  • (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid (Cl-NQTrp) Structure: Propanoic acid backbone with a chloro-naphthoquinone substituent. Significance: The quinone moiety may confer redox activity, useful in anticancer or antimicrobial contexts. Key Difference: Unlike Cl-NQTrp, the target compound lacks electron-deficient substituents, suggesting divergent reactivity and biological targets .
  • Compound 1 and 2 (Mercaptopropanamido-Indenyl Derivatives) Structure: Mercapto and dihydroindenyl groups attached to a propanoic acid-indole core. Significance: The thiol group enables disulfide bond formation or metal chelation, relevant to enzyme inhibition. Key Difference: The target compound’s unmodified pentanoic acid chain may prioritize carboxylate-mediated interactions over thiol-based chemistry .

Stereochemical Considerations

  • (2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid Structure: Pentanedioic acid (diacid) with indol-3-ylmethyl, amino, and hydroxyl groups. Significance: The additional functional groups and stereocenters may enhance selectivity for chiral receptors or transporters. Key Difference: The target compound’s single carboxylic acid group simplifies its ionization profile compared to diacid derivatives .

Q & A

Q. What are the key considerations for synthesizing (2S)-2-(1H-indol-3-yl)pentanoic acid with high enantiomeric purity?

Enantiomeric purity is critical for studying structure-activity relationships. Methods include:

  • Chiral auxiliaries or catalysts : Use of enantioselective catalysts (e.g., transition-metal complexes) during indole coupling to the pentanoic acid backbone .
  • Purification techniques : Chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate the (2S)-enantiomer, as demonstrated in deuterated analogs .
  • Analytical validation : Confirm purity via polarimetry and circular dichroism (CD) spectroscopy .

Q. Which spectroscopic methods are most effective for characterizing the structure of (2S)-2-(1H-indol-3-yl)pentanoic acid?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can resolve the stereochemistry at C2 and confirm the indole substitution pattern (e.g., coupling constants for vicinal protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from structural analogs .
  • FT-IR : Confirms carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and indole N-H vibrations (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of (2S)-2-(1H-indol-3-yl)pentanoic acid across different studies?

Contradictions may arise from:

  • Purity variability : Validate compound purity (>98%) via HPLC and quantify trace impurities (e.g., diastereomers) that may interfere with assays .
  • Assay conditions : Standardize protocols (e.g., buffer pH, cell lines) to reduce variability. For example, indole derivatives exhibit pH-dependent solubility, affecting bioavailability .
  • Structural analogs : Compare activity with closely related compounds (e.g., (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid) to identify critical functional groups .

Q. What computational approaches are used to predict the interaction of (2S)-2-(1H-indol-3-yl)pentanoic acid with biological targets?

  • Molecular docking : Use tools like AutoDock Vina to model binding to indole-recognizing receptors (e.g., serotonin transporters) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups on the pentanoic chain) with activity using descriptors like logP and polar surface area .
  • InChIKey-based searches : Leverage PubChem’s InChIKey (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N) to retrieve analogous structures and their bioactivity data .

Q. How can enantiomer-specific effects of (2S)-2-(1H-indol-3-yl)pentanoic acid be experimentally validated in vitro?

  • Enantiomer separation : Use preparative chiral chromatography to isolate (2S) and (2R) forms .
  • Cell-based assays : Compare dose-response curves in target systems (e.g., cancer cell lines) to identify stereospecific inhibition .
  • Metabolic stability studies : Assess enantiomer-specific degradation using liver microsomes and LC-MS quantification .

Methodological Notes

  • Safety protocols : Handle indole derivatives under inert atmospheres (e.g., N2_2) to prevent oxidation, and follow guidelines for carboxylic acid handling (e.g., PPE, fume hoods) .
  • Data reproducibility : Document synthesis conditions (e.g., solvent, temperature) and share raw spectral data (NMR, MS) in supplementary materials .

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